4-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Description

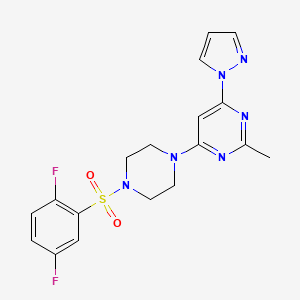

4-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a 1H-pyrazole at position 6, and a piperazine moiety at position 4. The piperazine ring is further functionalized with a 2,5-difluorophenylsulfonyl group. This structural configuration is characteristic of kinase inhibitors, particularly targeting tropomyosin receptor kinase (TRK), as evidenced by patents describing derivatives with similar scaffolds for cancer treatment .

Key structural attributes influencing its pharmacological profile include:

- Pyrimidine core: Serves as a hinge-binding motif in kinase active sites.

- 1H-Pyrazole substituent: May contribute to π-π stacking or hydrogen bonding in the ATP-binding pocket.

Properties

IUPAC Name |

4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O2S/c1-13-22-17(12-18(23-13)26-6-2-5-21-26)24-7-9-25(10-8-24)29(27,28)16-11-14(19)3-4-15(16)20/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLUNKDBFZDPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical formula of the compound is with a molecular weight of 437.5 g/mol. Its structure features a piperazine moiety, which is often associated with various biological activities, including enzyme inhibition and antimicrobial effects.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrimidine derivatives in combating malaria. For instance, compounds similar to our target have been evaluated for their inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6. These kinases are essential for the survival of Plasmodium falciparum, the causative agent of malaria. The compound's structural analogs demonstrated significant inhibitory activity with IC50 values in the nanomolar range, indicating strong potential as antimalarial agents .

Anticancer Properties

The compound's biological activity extends to anticancer applications. Compounds containing similar structural motifs have shown efficacy against various cancer cell lines. For example, imidazopyridine derivatives have exhibited low micromolar GI50 values against multiple cancer types, suggesting that modifications to the pyrimidine structure can enhance anticancer activity . The ability to inhibit tubulin polymerization also points toward potential applications in cancer treatment by disrupting mitotic processes in cancer cells.

Enzyme Inhibition

The sulfonamide group present in the compound is known for its role in enzyme inhibition. Studies have reported that related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets for treating conditions like Alzheimer's disease and urinary tract infections respectively . The biological activity against these enzymes suggests that our target compound may also possess similar properties.

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Structural and Functional Comparison Table

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups :

- The 2,5-difluorophenyl group in the target compound likely enhances binding to TRK kinases compared to the 2,5-dimethoxyphenyl analog , as fluorine’s electronegativity strengthens hydrophobic and dipole interactions in the kinase pocket.

- Methoxy groups in the dimethoxyphenyl analog may reduce potency due to steric hindrance and electron-donating effects, which are less favorable for ATP-competitive inhibition .

The trifluoromethyl group in the dimethoxyphenyl and imidazole analogs may enhance metabolic stability but reduce aqueous solubility.

Role of Heterocyclic Moieties :

- The 1H-pyrazole in the target compound and benzylsulfonyl analog may facilitate π-π stacking with aromatic residues in the kinase active site, a feature absent in trifluoromethyl-substituted analogs.

- The imidazole sulfonyl group in ’s compound could introduce hydrogen-bonding interactions, but its smaller size compared to difluorophenyl may limit hydrophobic anchoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.